

# Genetic Validation of HSD17B13 as a Therapeutic Target: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

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## Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized enzyme residing on the surface of hepatic lipid droplets, has emerged as a compelling, genetically validated target for the treatment of chronic liver diseases. Large-scale human genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene, most notably the rs72613567 splice variant, are associated with a significant reduction in the risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), alcohol-related liver disease (ALD), and their progression to cirrhosis and hepatocellular carcinoma (HCC). This guide provides a comprehensive technical overview of the genetic evidence, molecular mechanisms, and experimental methodologies underpinning the validation of HSD17B13 as a prime therapeutic target.

## Introduction to HSD17B13

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, predominantly expressed in hepatocytes.<sup>[1][2]</sup> Its expression is significantly upregulated in the

livers of patients with NAFLD.[2][3] The protein localizes to the cytosolic side of lipid droplets, organelles central to lipid storage and metabolism.[2][4] While its precise physiological functions are still under intense investigation, HSD17B13 has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][5] This enzymatic function and its structural role on the lipid droplet surface appear to be central to its role in liver pathophysiology.

## Genetic Validation: The Cornerstone of Therapeutic Targeting

The impetus for targeting HSD17B13 stems from robust and consistent human genetic data. Multiple genome-wide association studies (GWAS) and meta-analyses have identified a strong association between variants in the HSD17B13 gene and protection from chronic liver disease.

### The Protective Splice Variant: rs72613567

The most studied variant is rs72613567, a T>TA insertion in a splice donor site. This insertion leads to altered mRNA splicing, resulting in a truncated and unstable protein that is rapidly degraded, effectively creating a loss-of-function allele.[4] Individuals carrying this variant exhibit reduced levels of functional HSD17B13 protein.

## Quantitative Data on the Protective Effects of HSD17B13 Variants

The protective effects of the rs72613567 variant have been quantified across various liver diseases and histological features of NAFLD. The following tables summarize key findings from major studies.

Table 1: Protective Effect of HSD17B13 rs72613567 Variant on Liver Disease Risk

Liver Disease	Odds Ratio (OR) per TA allele	95% Confidence Interval (CI)	Population	Citation
Any Liver Disease	0.73	0.61 - 0.87	Meta-analysis	[6][7]
Alcoholic Liver Disease (ALD)	0.79	0.72 - 0.88	European	[8][9]
ALD (Heterozygotes)	0.58	-	European	[10]
ALD (Homozygotes)	0.47	-	European	[10]
ALD	0.81	-	Chinese Han	[10]
Nonalcoholic Fatty Liver Disease (NAFLD)	0.67	0.49 - 0.86	Meta-analysis	[11]
NAFLD	0.59	0.40 - 0.88	Multi-ethnic Asian	[12]
Nonalcoholic Steatohepatitis (NASH)	0.61	0.39 - 0.96	Biopsy-proven NAFLD	[4][13]
Cirrhosis	0.81	0.76 - 0.88	Meta-analysis	[6][7]
Alcoholic Cirrhosis (Heterozygotes)	0.58	-	European	[10]
Alcoholic Cirrhosis (Homozygotes)	0.27	-	European	[10]
Hepatocellular Carcinoma (HCC)	0.64	0.53 - 0.77	Meta-analysis	[6][7]

HCC in ALD	0.77	0.68 - 0.89	European	[8][9]
HCC in NAFLD	0.64	0.49 - 0.83	European	[14]
HCC in Hepatitis C	0.71	0.60 - 0.85	European	[14]

Table 2: Association of HSD17B13 rs72613567 Variant with Histological Features of NAFLD

Histological Feature	Odds Ratio (OR) per A-INS allele	95% Confidence Interval (CI)	Citation
Ballooning Degeneration	0.47	0.27 - 0.84	[4][13]
Lobular Inflammation	0.48	0.28 - 0.82	[4][13]
Portal Inflammation	-	-	[15]
Fibrosis	0.59	0.36 - 0.97	[4][13]

Table 3: Association of HSD17B13 rs72613567 Variant with Liver Enzyme Levels

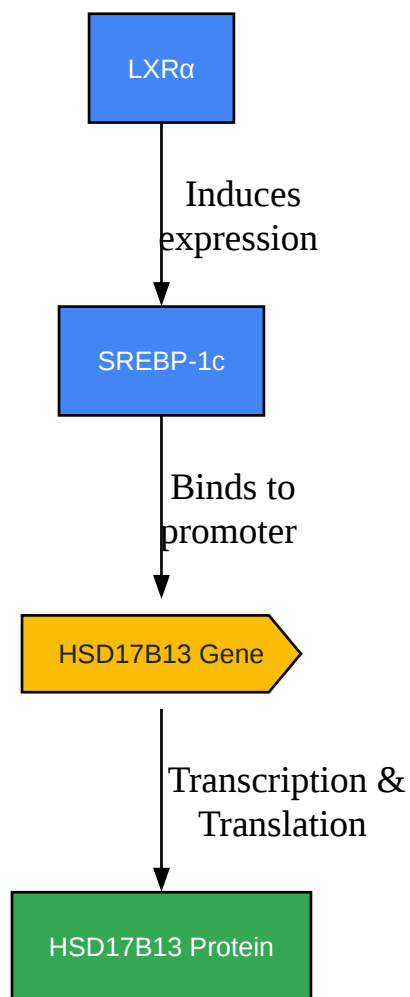
Liver Enzyme	Association	Citation
Alanine Aminotransferase (ALT)	Lower levels in carriers	[4][16]
Aspartate Aminotransferase (AST)	Lower levels in carriers	[4]

## Molecular Mechanisms and Signaling Pathways

The precise mechanisms by which HSD17B13 contributes to liver disease and how its loss-of-function is protective are areas of active research. The current understanding points to a multifactorial role involving lipid metabolism, inflammation, and fibrosis.

## Upstream Regulation of HSD17B13 Expression

The expression of HSD17B13 is, in part, regulated by the liver X receptor alpha (LXR $\alpha$ ) and the sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in hepatic lipogenesis.[4] This places HSD17B13 within a central pathway of lipid metabolism.



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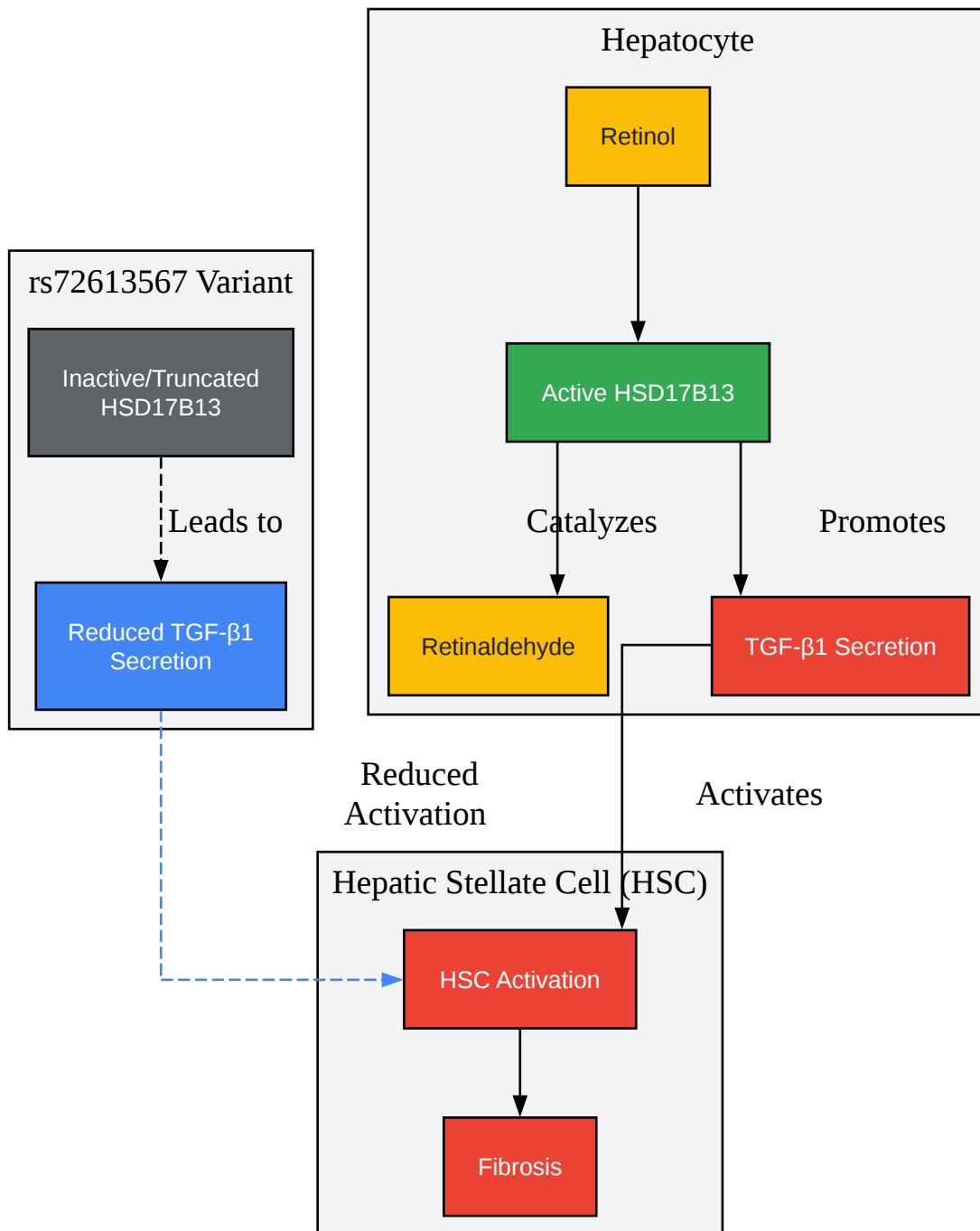
Caption: Upstream regulation of HSD17B13 expression.

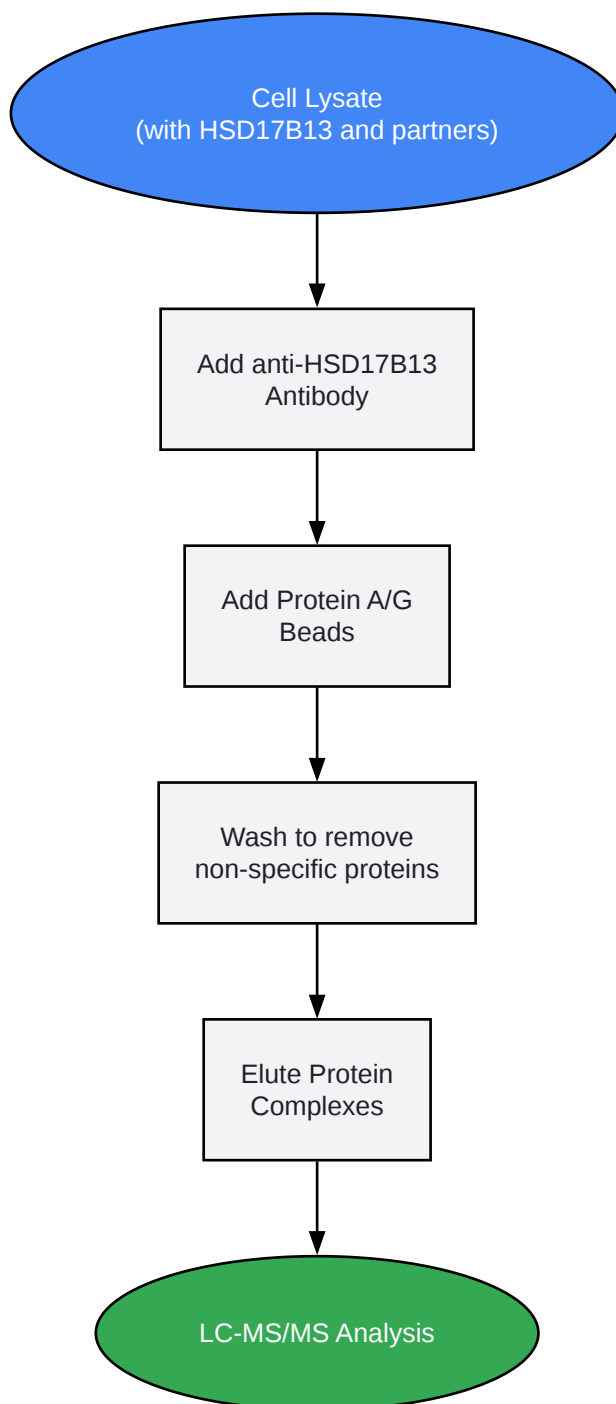
## Role in Retinol Metabolism and Hepatic Stellate Cell Activation

HSD17B13's function as a retinol dehydrogenase is a critical aspect of its pro-fibrotic activity. By converting retinol to retinaldehyde, it influences retinoid signaling, which is a known modulator of hepatic stellate cell (HSC) activation—the primary cell type responsible for liver fibrosis.[4][17]

## Downstream Signaling: Inflammation and Fibrosis

Recent studies have elucidated a signaling cascade where HSD17B13 activity in hepatocytes promotes the secretion of pro-inflammatory and pro-fibrotic mediators, including Transforming Growth Factor-beta 1 (TGF- $\beta$ 1).[18][19][20] TGF- $\beta$ 1 is a potent activator of HSCs, leading to the deposition of extracellular matrix and the progression of fibrosis. The loss-of-function rs72613567 variant, by reducing HSD17B13's enzymatic activity, is thought to attenuate this pro-fibrotic signaling.[18][19][20] Additionally, HSD17B13 has been implicated in inflammatory pathways involving NF- $\kappa$ B and MAPK.[3]





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- To cite this document: BenchChem. [Genetic Validation of HSD17B13 as a Therapeutic Target: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607881/docs#genetic-validation-of-hsd17b13-as-a-therapeutic-target-an-in-depth-technical-guide>]

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